4-(4-isopropyl-3-methylphenyl)-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description
Scientific Research Applications
- Mechanism : 4I3M targets vacuolar detoxification and the antioxidant system in fungi, making it a promising antifungal agent .
- Quality Standards : 4I3M is used as a reference standard for environmental analysis. Researchers rely on high-quality standards like this to ensure accurate measurements and reliable results .
- Synthetic Analog : 4I3M is a synthetic analog of natural compounds thymol and carvacrol. Its unique structure makes it interesting for chemical studies and potential applications .
- Bioassays : Researchers use 4I3M in yeast bioassays to study its effects on mutants. It has shown promise in overcoming fludioxonil tolerance in oxidative signaling mutants of Aspergillus .
- Surfactant Compatibility : Interestingly, 4I3M’s antifungal activity is influenced by the type of surfactant used. Some surfactants enhance its efficacy, while others antagonize it .
Antifungal Activity
Environmental Analysis and Testing
Chemical Research and Synthesis
Biological Studies
properties
IUPAC Name |
2-methyl-4-(3-methyl-4-propan-2-ylphenyl)-5-(trifluoromethyl)-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3S/c1-8(2)11-6-5-10(7-9(11)3)20-12(14(15,16)17)18-19(4)13(20)21/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPXZSNVGBGATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NN(C2=S)C)C(F)(F)F)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-isopropyl-3-methylphenyl)-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
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